molecular formula C13H19N3O6S2 B1209614 Antibiotic rit-D 2214 CAS No. 56448-19-2

Antibiotic rit-D 2214

Cat. No.: B1209614
CAS No.: 56448-19-2
M. Wt: 377.4 g/mol
InChI Key: QDOGMOKSFVXEIZ-PJGXCUNHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibiotic rit-D 2214 is a natural product found in Sarocladium strictum with data available.

Scientific Research Applications

Radioimmunotherapy (RIT) in Infectious Diseases

Radioimmunotherapy (RIT) is emerging as a potential therapeutic modality for managing infections, especially those resistant to traditional antimicrobial medications. Studies have shown that RIT can effectively target and treat infectious diseases, offering an alternative to conventional treatments. For instance, RIT has been successfully applied in treating fungal infections, such as murine cryptococcosis, using monoclonal antibodies labeled with radionuclides like Bismuth-213 or Rhenium-188 (Shah, Garg, & Dadachova, 2015). Additionally, the feasibility of RIT in treating bacterial infections, such as Streptococcus pneumoniae, has been established, demonstrating significant survival improvement in treated mice without causing hematological toxicity (Dadachova et al., 2004).

Antibiotics in Combination Therapies

Research on the combination of antibiotics with other treatments, such as recombinant immunotoxins (RITs), has been conducted to enhance therapeutic efficacy. For example, the impact of common antibiotics like chloramphenicol, when combined with RIT, has been studied in tissue culture for the treatment of Burkitt’s lymphoma (Zhu & Weldon, 2019). This approach may offer new insights into developing more effective therapies against resistant bacterial strains and other infections.

Antibiotic Resistance and Alternative Strategies

The rising issue of antibiotic resistance has led researchers to explore alternative therapeutic strategies. For instance, a study highlighted the mechanism of rifampicin inhibition of bacterial RNA polymerase, providing insights into how bacteria develop resistance and how new antibiotics can be designed to overcome this challenge (Campbell et al., 2001). Understanding the molecular basis of antibiotic action and resistance is crucial for developing new antimicrobial agents and treatment methods.

Exploration of Novel Antibiotics

There is an ongoing effort to discover new antibiotics, particularly from slow-growing bacteria. A study isolated Pseudomonas sp. RIT 623 and conducted whole-genome sequencing to identify gene clusters potentially involved in antibiotic production. This research demonstrates the potential of slow-growing bacteria as sources of novel antimicrobial agents (Steiner et al., 2020).

Properties

CAS No.

56448-19-2

Molecular Formula

C13H19N3O6S2

Molecular Weight

377.4 g/mol

IUPAC Name

(2S,5R,6R)-6-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C13H19N3O6S2/c1-13(2)8(12(21)22)16-9(18)7(10(16)24-13)15-6(17)4-23-3-5(14)11(19)20/h5,7-8,10H,3-4,14H2,1-2H3,(H,15,17)(H,19,20)(H,21,22)/t5-,7-,8+,10-/m1/s1

InChI Key

QDOGMOKSFVXEIZ-PJGXCUNHSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC[C@H](C(=O)O)N)C(=O)O)C

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC(C(=O)O)N)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC(C(=O)O)N)C(=O)O)C

56448-19-2

Synonyms

6-(D)-(((2-amino-2-carboxy)ethylthio)acetamido)penicillanic acid
antibiotic RIT-D 2214
RIT 2214
RIT 2214, (2S-(2alpha,5alpha,6beta(S*)))-isomer
RIT 2214, (2S-(2alpha,5alpha,6beta))-isomer
RIT-2214

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antibiotic rit-D 2214
Reactant of Route 2
Antibiotic rit-D 2214
Reactant of Route 3
Reactant of Route 3
Antibiotic rit-D 2214
Reactant of Route 4
Reactant of Route 4
Antibiotic rit-D 2214
Reactant of Route 5
Reactant of Route 5
Antibiotic rit-D 2214
Reactant of Route 6
Reactant of Route 6
Antibiotic rit-D 2214

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.